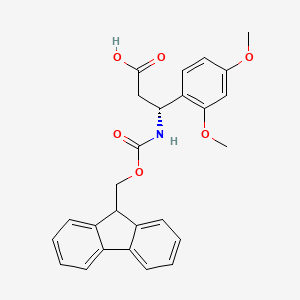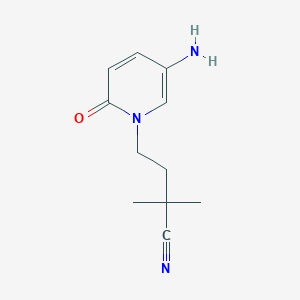
2-Ethyl-5-fluoro-6-methyl-3,4-dihydropyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-5-fluoro-6-methyl-3,4-dihydropyrimidin-4-one is a heterocyclic compound with a pyrimidine moiety in its ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydropyrimidin-2(1H)-ones, including 2-Ethyl-5-fluoro-6-methyl-3,4-dihydropyrimidin-4-one, can be efficiently achieved via the Biginelli reaction. This multicomponent reaction involves the combination of an aldehyde, a β-ketoester, and urea under acidic conditions . For instance, using silicotungstic acid supported on Ambelyst-15 as a heterogeneous catalyst under solventless conditions has been reported to yield high efficiency .
Industrial Production Methods
In industrial settings, the Biginelli reaction is often optimized for large-scale production. The use of heterogeneous catalysts allows for easy recovery and recycling, making the process more sustainable and cost-effective .
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyl-5-fluoro-6-methyl-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrimidinones.
Reduction: Reduction reactions can yield dihydropyrimidines.
Substitution: Halogenation and alkylation reactions are common, where the fluorine or methyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using halogenating agents like N-bromosuccinimide, while alkylation can be performed using alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions include various substituted pyrimidinones and dihydropyrimidines, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-Ethyl-5-fluoro-6-methyl-3,4-dihydropyrimidin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 2-Ethyl-5-fluoro-6-methyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dihydropyrimidin-2(1H)-one: Shares the core structure but lacks the ethyl, fluoro, and methyl substituents.
5-Fluoro-3,4-dihydropyrimidin-2(1H)-one: Similar but without the ethyl and methyl groups.
6-Methyl-3,4-dihydropyrimidin-2(1H)-one: Lacks the ethyl and fluoro groups.
Uniqueness
2-Ethyl-5-fluoro-6-methyl-3,4-dihydropyrimidin-4-one is unique due to the presence of the ethyl, fluoro, and methyl substituents, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties .
Propriétés
Formule moléculaire |
C7H9FN2O |
|---|---|
Poids moléculaire |
156.16 g/mol |
Nom IUPAC |
2-ethyl-5-fluoro-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C7H9FN2O/c1-3-5-9-4(2)6(8)7(11)10-5/h3H2,1-2H3,(H,9,10,11) |
Clé InChI |
ZCNBRUADFOUHKN-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NC(=C(C(=O)N1)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-2-(benzo[d]thiazol-2-yl)ethan-1-ol](/img/structure/B13622849.png)



![5-{[(5-Bromo-2-hydroxyphenyl)methylidene]amino}-2-methylbenzamide](/img/structure/B13622873.png)
![2-[4-[(3-Chlorophenyl)methoxy]-2-fluoro-phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13622874.png)

![2-[(6S)-5-Azaspiro[2.4]heptan-6-YL]acetic acid](/img/structure/B13622880.png)





![3-(1H-Benzo[d]imidazol-1-yl)-2-(methylamino)propanoic acid](/img/structure/B13622919.png)
